molecular formula C14H12BrN3OS2 B2423085 (5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol CAS No. 2380040-51-5

(5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol

Cat. No.: B2423085
CAS No.: 2380040-51-5
M. Wt: 382.29
InChI Key: ZMFICSZOINISRQ-UHFFFAOYSA-N
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Description

(5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol is a complex organic compound that features a bromopyrimidine moiety linked to a thiophene ring through an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Catalysts: Palladium catalysts for cross-coupling reactions

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Aminated Derivatives: From substitution reactions

Mechanism of Action

The mechanism of action of (5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, while the thiophene rings can participate in π-π stacking interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a bromopyrimidine moiety with thiophene rings in (5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol provides distinct chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[5-[[(5-bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS2/c15-9-6-16-14(17-7-9)18-8-10-3-4-12(21-10)13(19)11-2-1-5-20-11/h1-7,13,19H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFICSZOINISRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)CNC3=NC=C(C=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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